

4-Methoxyquinolin-7-amine: A Comparative Guide for Independent Verification

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Compound of Interest

Compound Name: 4-Methoxyquinolin-7-amine

Cat. No.: B15271554

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of **4-Methoxyquinolin-7-amine**. Due to the limited availability of directly published data on this specific compound, this document focuses on the reported activities of closely related derivatives and provides established experimental protocols for independent verification. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of the 7-methoxyquinoline scaffold.

Potential Therapeutic Applications

Derivatives of the 7-methoxyquinoline core structure have demonstrated notable biological activities, primarily in the areas of antimicrobial and anticancer research. This suggests that **4-Methoxyquinolin-7-amine** may serve as a valuable scaffold for the development of novel therapeutic agents in these fields.

Comparative Analysis of Related Compounds

To provide a framework for evaluating **4-Methoxyquinolin-7-amine**, the following table summarizes the antimicrobial activity of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives. These compounds represent the most closely related publicly available data and offer insights into the potential efficacy of the core structure. For comparison, data for commercially available quinoline-based antimicrobial and anticancer drugs are also included.

Table 1: Comparative Antimicrobial Activity of 7-Methoxyquinoline Derivatives and Commercial Drugs

Compound	Organism	MIC (µg/mL)	Reference
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide	E. coli	7.812	[1]
C. albicans	31.125	[1]	
Ciprofloxacin	E. coli	0.015 - 1	[2]
S. aureus	0.12 - 2	[2]	
Levofloxacin	S. pneumoniae	1	[2]
P. aeruginosa	0.5 - 4	[2]	

Table 2: Comparative Anticancer Activity of Commercial Quinoline-Based Drugs

Drug	Cancer Cell Line	IC50	Reference
Camptothecin	Various	Varies (nM to µM range)	[3]
Topotecan	Various	Varies (nM to µM range)	[3]
Irinotecan	Various	Varies (nM to µM range)	[3]

Experimental Protocols for Verification

To facilitate independent verification of the potential biological activities of **4-Methoxyquinolin-7-amine**, detailed protocols for standard assays are provided below.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Test compound (**4-Methoxyquinolin-7-amine**)
- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria).
- Serial Dilution of Test Compound: Prepare a stock solution of **4-Methoxyquinolin-7-amine** in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the wells of a 96-well plate.
- Inoculation: Add a standardized inoculum to each well containing the diluted compound.
- Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- Incubation: Incubate the microplate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
- Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the

optical density at 600 nm.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Test compound (**4-Methoxyquinolin-7-amine**)
- Cancer cell lines (e.g., MCF-7, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Sterile 96-well cell culture plates
- Microplate reader

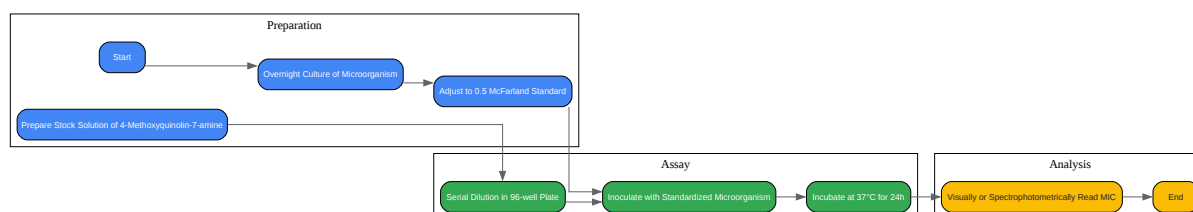
Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare various concentrations of **4-Methoxyquinolin-7-amine** in the cell culture medium and add them to the wells. Incubate for 24-72 hours.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

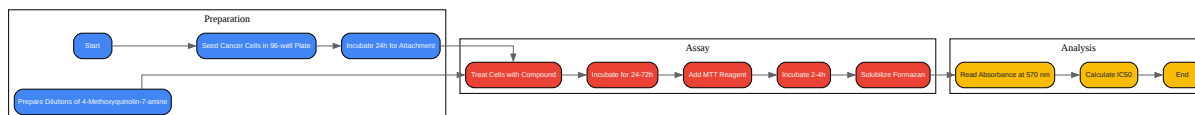
Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.



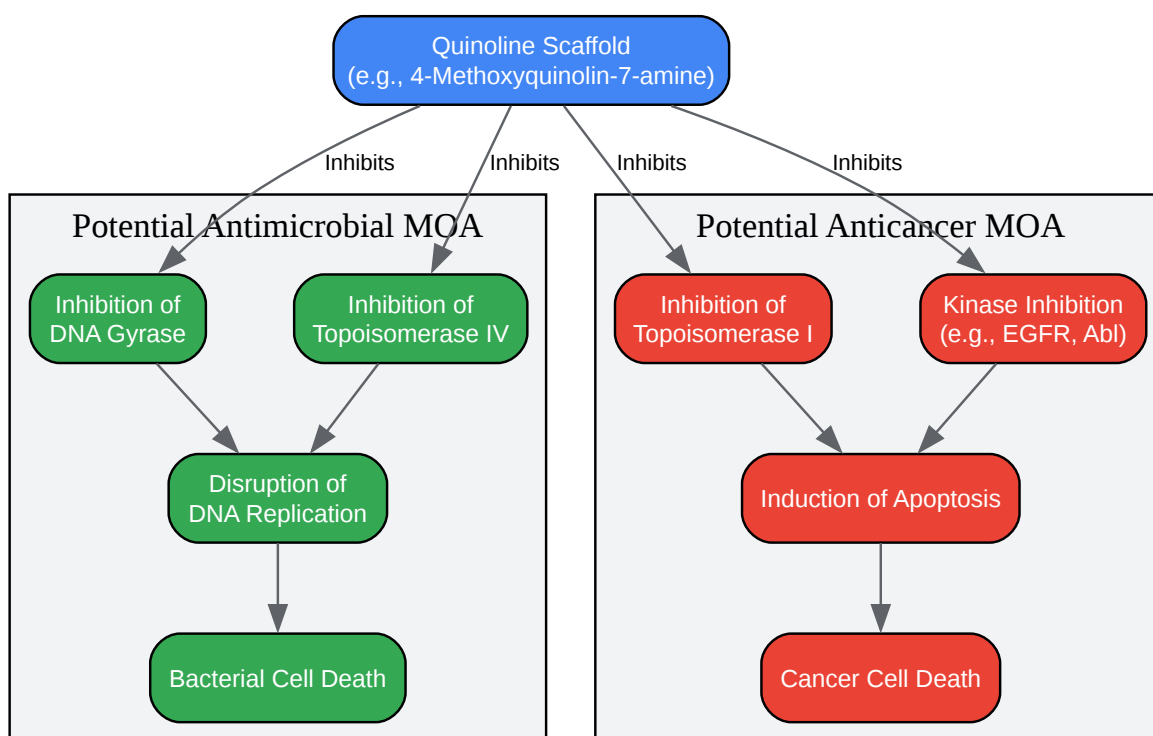
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Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for MTT Cell Viability Assay.



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Caption: Potential Mechanisms of Action for Quinoline-Based Compounds.

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